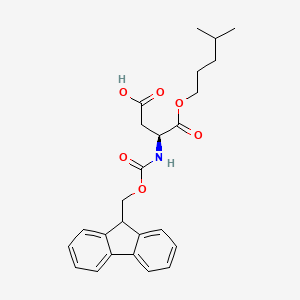
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
Formation of the Butanoic Acid Derivative: The protected amino acid is then reacted with 4-methylpentanol under esterification conditions to form the butanoic acid derivative.
Final Product Formation: The final step involves the oxidation of the ester to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the reactions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester group.
Reduction: Reduction reactions can be performed to convert the ester group back to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Removal of the Fmoc group yields the free amine.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid is used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions.
Biology
In biological research, this compound is used to study protein interactions and functions. The protected amino acid can be incorporated into peptides and proteins for various assays.
Medicine
In medicine, the compound is used in the development of peptide-based drugs. The Fmoc protection allows for the synthesis of complex peptides that can be used as therapeutic agents.
Industry
Industrially, this compound is used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents the amino group from participating in unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(tert-Butoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid: This compound uses a tert-butoxycarbonyl (Boc) group for protection instead of the Fmoc group.
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-ethylpentoxy)-4-oxobutanoic acid: This compound has a similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid lies in its use of the Fmoc group for protection. The Fmoc group is advantageous due to its stability under acidic conditions and its easy removal under basic conditions, making it ideal for peptide synthesis.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpentoxy)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-16(2)8-7-13-31-24(29)22(14-23(27)28)26-25(30)32-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,7-8,13-15H2,1-2H3,(H,26,30)(H,27,28)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHNJPUBNRALPB-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
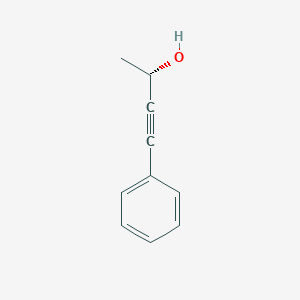
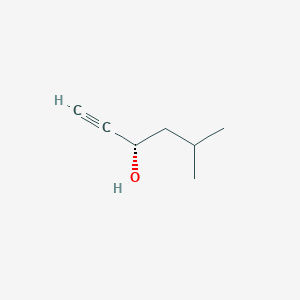
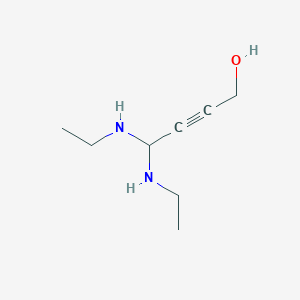
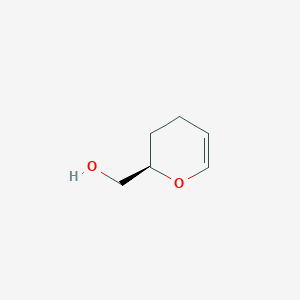
![(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
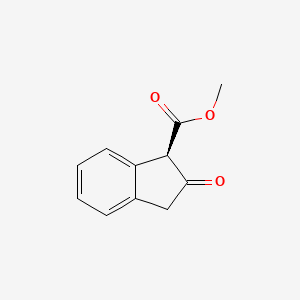
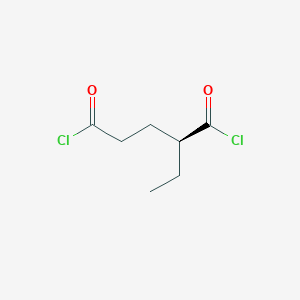
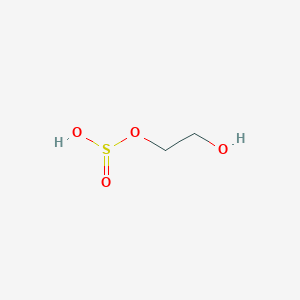
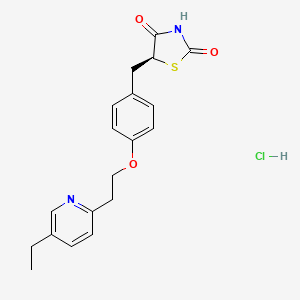
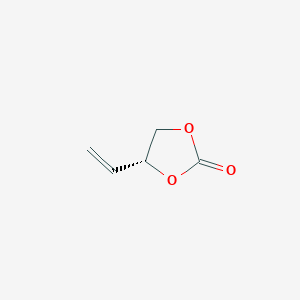
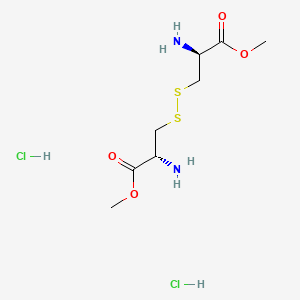
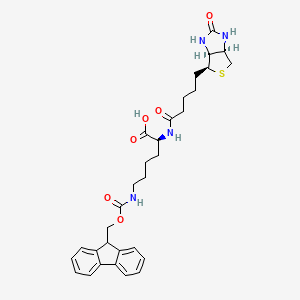
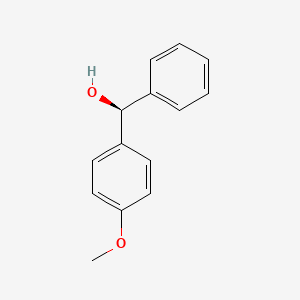
![methylsulfanyl-[(S)-methylsulfinyl]methane](/img/structure/B8254149.png)
